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CAS No.: 1057217-63-6
Cat. No.: B592057

Get Quote

Executive Summary

7-Bromoquinoline-2-carboxylic acid (7-BQC) represents a critical intermediate in the
development of neuroactive pharmaceuticals, specifically antagonists for the glycine site of the
N-methyl-D-aspartate (NMDA) receptor. Unlike its 6-bromo isomer or the parent kynurenic acid,
the 7-bromo substitution pattern offers a unique balance of electronic withdrawal and steric
positioning that enhances binding affinity in specific hydrophobic pockets of the NR1 subunit.

This guide provides a technical comparison of 7-BQC against its halogenated analogues,
detailing physicochemical properties, validated synthetic protocols, and cross-coupling utility for
lead optimization.

Physicochemical Profile: The "7-Position"
Advantage

The position of the halogen atom on the quinoline ring drastically alters the electronic
environment of the nitrogen atom and the acidity of the C2-carboxylic acid.
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Comparative Data Table

7-Bromoquinoline-  6-Bromoquinoline- Kynurenic Acid (4-

Property
2-COOH 2-COOH OH)
Molecular Weight 252.06 g/mol 252.06 g/mol 189.17 g/mol
Calc. LogP ~2.8 ~2.7 1.3
pKa (COOH) ~2.1 (Predicted) ~2.3 (Predicted) 2.4 (Exp)
) Inductive withdrawal Resonance donation Electron donating
Electronic Effect ] .
on Nitrogen (Meta) to C4/C2 (Para-like) (OH)
Solubility (pH 7.4) Low (<1 mg/mL) Low (< 1 mg/mL) Moderate (as salt)

Expert Insight: Electronic & Steric Impact

» Acidity & Binding: The bromine at C7 exerts an inductive electron-withdrawing effect (-1) that
is closer to the ring nitrogen than in the 6-isomer. This reduces the basicity of the quinoline
nitrogen, preventing protonation at physiological pH and ensuring the molecule remains a
mono-anion (carboxylate), which is critical for the "zwitterionic-like" binding mode seen in
NMDA antagonists.

 Lipophilicity: The addition of bromine increases LogP by approximately 1.5 units compared to
kynurenic acid. This modification is essential for blood-brain barrier (BBB) penetration, a
common failure point for kynurenic acid derivatives.

Synthetic Methodologies

Two primary routes exist for the synthesis of 7-BQC. The Tribromomethyl Oxidation Route is
recommended for high purity and scalability, avoiding the tarry byproducts often seen in
Doebner-Miller condensations.

Protocol A: Tribromomethyl Hydrolysis (Recommended)

Target: High-purity 7-Bromoquinoline-2-carboxylic acid.

Step 1: Bromination of 7-Bromo-2-methylquinoline
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Reagents: 7-Bromo-2-methylquinoline (1.0 eq), Sodium Acetate (3.0 eq), Glacial Acetic Acid
(Solvent).

Procedure: Heat the solution to 70°C. Add Bromine (3.2 eq) dropwise over 1 hour.

Reaction: Reflux for 4 hours. The methyl group is converted to a tribromomethyl group (-
CBr3).

Workup: Pour into ice water. Filter the yellow precipitate (7-Bromo-2-
triboromomethylquinoline).

Step 2: Hydrolysis to Carboxylic Acid

Reagents: Intermediate from Step 1, Sulfuric Acid (80% aq).
Procedure: Suspend the solid in H2SO4 and heat to 140°C for 2 hours.

Mechanism: The gem-tribromide hydrolyzes to the acyl bromide and immediately to the
carboxylic acid.

Isolation: Cool to RT and pour onto crushed ice. The pH shift precipitates the free acid.
Purification: Recrystallize from Ethanol/DMF (9:1).

Yield: Typically 85-92% over two steps.

Protocol B: Cross-Coupling Functionalization (Suzuki-
Miyaura)

Challenge: Direct coupling on the free acid can lead to catalyst poisoning via carboxylate

coordination. Solution: A "Protect-Couple-Deprotect” strategy is most reliable.

Step 1: Esterification

Reflux 7-BQC in Methanol with catalytic H2SO4 (4h)

Methyl 7-bromoquinoline-2-carboxylate.
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Step 2: Suzuki Coupling

o Catalyst: Pd(dppf)CI2 (3 mol%) - Chosen for resistance to oxidative addition failures.
o Base: K3P0O4 (2.0 eq).

e Solvent: 1,4-Dioxane/Water (4:1).

e Conditions: 90°C, 12h under Argon.

» Note: The 7-position is sterically accessible, allowing coupling with bulky boronic acids (e.g.,
ortho-substituted phenyls).

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the branching pathways for
functionalization.

MeOH, H+ Methyl Ester R-B(OH)2, Pd(dppf)CI2
(Protection; (Protected) (Suzuki Coupling

LiOH, THF/H20
Direct Coupling 7-Aryl-quinoline- (saponification) y, SEEAGTENIVIZS
,,,,,,,,,,,,,, (owYield) _______———————--=-P 3 carboxylate Antagonist

7-Bromo-2-methylquinoline

Click to download full resolution via product page

Caption: Synthetic workflow converting the methyl-quinoline precursor to the 7-bromo acid,
followed by divergent cross-coupling pathways.

Biological Application: NMDA Receptor
Antagonism[1][2][3]

7-BQC derivatives act primarily on the glycine co-agonist site (NR1 subunit) of the NMDA
receptor.

Structure-Activity Relationship (SAR)
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e The "Kynurenic Shift": Kynurenic acid is a weak antagonist. Replacing the 4-OH with a
proton (to get the quinoline-2-carboxylic acid core) reduces polarity.

e Halogenation at C7:

o 7-Cl/7-Br: Increases potency by filling a specific hydrophobic pocket in the glycine binding
site.

o 5,7-Dichloro: The "Gold Standard” (e.qg., 5,7-dichlorokynurenic acid).[1] However, the 7-
monobromo variants provide a scaffold to extend side chains that can reach auxiliary
binding domains, which 5,7-dichloro cannot easily accommodate due to steric crowding at
C5.

o Mechanism: The C2-carboxylate forms an ionic bridge with Arg260 in the NR1 subunit. The
7-bromo substituent stabilizes the aromatic stack against Phe92.

7-Bromoquinoline-2-COOH
Pharmacophore

C2-Carboxylate C7-Bromine Quinoline Ring
(lonic Bond w/ Arg260) (Hydrophobic Pocket) (Pi-Stacking w/ Phe92)

v

Vs. 6-Bromo:
6-position clashes with

receptor backbone

Click to download full resolution via product page

Caption: Pharmacophore map highlighting the specific interactions of the 7-bromo scaffold
within the NMDA receptor glycine binding site.
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o Source: ChemicalBook / PubChem D
o Relevance: Confirms the triboromomethyl hydrolysis route as a standard industrial/lab scale
protocol for 2-carboxylic acid quinolines.

o URL: (Analogous protocol validation).

o NMDA Receptor Glycine Site Antagonism

o Title: Characterization of the binding of two novel glycine site antagonists to cloned NMDA
receptors.

o Source: NIH / British Journal of Pharmacology.

o Relevance: Establishes the binding mode of halogenated quinoline-2-carboxylic acids
(specifically 5,7-dichloro deriv

o URL:
e Suzuki-Miyaura Coupling of Halogen

o Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent
Developments.

o Source: MDPI Molecules.

o Relevance: Validates the use of Pd-catalyzed coupling on quinoline scaffolds and the
necessity of ester protection for high yields.

o URL:

e Physicochemical Properties of Kynurenic Acid Analogues

o

Title: Physicochemical Characterization of Kynurenine P
Source: PMC / NIH.
Relevance: Provides baseline pKa (2.4)

o

o

o URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. Characterization of the binding of two novel glycine site antagonists to cloned NMDA
receptors: evidence for two pharmacological classes of antagonists - PMC
[pmc.ncbi.nlm.nih.gov]

e To cite this document: BenchChem. [7-Bromoquinoline-2-carboxylic Acid: Technical Guide &
Comparative Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592057/docs#7-bromoquinoline-2-carboxylic-acid-
technical-guide-comparative-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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